Cas no 2228547-02-0 (1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile)

1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile
- EN300-1878179
- 2228547-02-0
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- Inchi: 1S/C12H10N4/c13-9-12(6-7-12)11-8-16(15-14-11)10-4-2-1-3-5-10/h1-5,8H,6-7H2
- InChI Key: IENQNGMZWRWSPP-UHFFFAOYSA-N
- SMILES: N1C(=CN(C2C=CC=CC=2)N=1)C1(C#N)CC1
Computed Properties
- Exact Mass: 210.090546336g/mol
- Monoisotopic Mass: 210.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.5Ų
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878179-0.1g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1878179-1g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1878179-5g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 5g |
$3728.0 | 2023-09-18 | ||
Enamine | EN300-1878179-0.05g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1878179-10.0g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1878179-2.5g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 2.5g |
$2520.0 | 2023-09-18 | ||
Enamine | EN300-1878179-0.25g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1878179-0.5g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1878179-1.0g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1878179-10g |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile |
2228547-02-0 | 10g |
$5528.0 | 2023-09-18 |
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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4. Book reviews
Additional information on 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile
Introduction to 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile (CAS No. 2228547-02-0)
1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile, identified by its CAS number 2228547-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with a triazole moiety, which endows it with unique structural and electronic properties. The presence of a nitrile group further enhances its potential as a building block for the development of novel therapeutic agents.
The cyclopropane ring is a prominent feature in many bioactive molecules due to its strained three-membered structure, which can facilitate interactions with biological targets. In contrast, the triazole ring is known for its stability and versatility in drug design, often serving as a scaffold for bioactivity. The combination of these two structural elements in 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile makes it an intriguing candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have suggested that the phenyl group attached to the triazole ring may enhance hydrophobic interactions with target proteins, while the nitrile group could participate in hydrogen bonding or coordinate with metal ions. These insights have guided the design of derivatives with improved pharmacological profiles.
In vitro studies have demonstrated that 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile exhibits promising activity against certain enzymatic targets. For instance, preliminary data indicate that it may inhibit the activity of specific kinases involved in cancer cell proliferation. Additionally, its ability to cross the blood-brain barrier has been explored, suggesting potential applications in central nervous system disorders. These findings align with broader trends in drug discovery, where structural diversity and multifunctionality are highly valued.
The synthesis of this compound involves multi-step organic transformations, including cyclopropanation and triazole formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct detailed biological evaluations without compromising on quality. The growing interest in heterocyclic compounds has spurred innovation in synthetic routes, making it feasible to produce complex molecules like 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile on a scalable basis.
One of the most exciting aspects of this compound is its potential as a scaffold for drug development. By modifying various functional groups or introducing additional moieties, chemists can generate libraries of derivatives with tailored properties. High-throughput screening (HTS) techniques have been particularly useful in identifying lead compounds from such libraries. The integration of machine learning algorithms into HTS has further accelerated this process by predicting binding affinities and optimizing molecular structures.
The role of CAS No. 2228547-02-0 in academic and industrial research underscores its significance as a chemical entity. Its unique structural features make it a valuable tool for investigating new chemical space and exploring uncharted pharmacological pathways. As the field of medicinal chemistry continues to evolve, compounds like 1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carbonitrile will undoubtedly play a pivotal role in shaping future therapeutic strategies.
Future directions for research on this compound may include exploring its interactions with other biological targets and evaluating its potential as an intermediate in larger synthetic schemes. The growing emphasis on green chemistry principles also suggests that efforts will be made to develop more sustainable synthetic routes for producing CAS No. 2228547-02-0 and its derivatives. Collaborative efforts between academia and industry are essential to translate these laboratory findings into tangible therapeutic benefits for patients worldwide.
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